molecular formula C14H10F3N3O2 B13218697 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13218697
M. Wt: 309.24 g/mol
InChI Key: ZLQILIVLYADCBM-UHFFFAOYSA-N
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Description

The compound 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic derivative featuring an isoindole-1,3-dione core fused to a substituted pyrazole moiety via a methylene bridge. The pyrazole ring is substituted with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4. This structural motif combines the planar aromaticity of isoindole-dione with the electron-withdrawing properties of the trifluoromethyl group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

The isoindole-dione scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets.

Properties

Molecular Formula

C14H10F3N3O2

Molecular Weight

309.24 g/mol

IUPAC Name

2-[[1-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H10F3N3O2/c1-19-6-10(14(15,16)17)11(18-19)7-20-12(21)8-4-2-3-5-9(8)13(20)22/h2-6H,7H2,1H3

InChI Key

ZLQILIVLYADCBM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity by influencing its electronic properties . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

To contextualize the unique features of the target compound, a comparative analysis with structurally related analogs is provided below.

Structural and Functional Group Variations

Compound A :
  • Name : 2-(1-Benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • Molecular Formula : C₁₈H₁₃N₃O₂
  • Molecular Weight : 303.31 g/mol
  • Substituents : A benzyl group (C₆H₅CH₂-) at position 1 of the pyrazole.
  • Key Features : The bulky benzyl group introduces significant steric hindrance and aromaticity, which may enhance hydrophobic interactions but reduce solubility in polar solvents. Compared to the target compound, the absence of a trifluoromethyl group diminishes electron-withdrawing effects .
Compound B :
  • Name : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione
  • Molecular Formula : C₁₃H₁₁N₃O₂
  • Molecular Weight : 241.24 g/mol
  • Key Features : The methyl group at pyrazole position 1 is retained, but the absence of the trifluoromethyl group and the indole-dione (vs. isoindole-dione) core alters electronic properties. This compound may exhibit reduced metabolic stability due to the lack of fluorine .
Target Compound :
  • Name : 2-{[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
  • Molecular Formula : C₁₄H₁₁F₃N₄O₂ (calculated)
  • Molecular Weight : ~340.26 g/mol (estimated)
  • Substituents : Methyl at pyrazole position 1; trifluoromethyl at position 4.
  • The isoindole-dione core retains planar aromaticity for π-π stacking.

Data Table: Comparative Properties

Property Compound A Compound B Target Compound
Molecular Formula C₁₈H₁₃N₃O₂ C₁₃H₁₁N₃O₂ C₁₄H₁₁F₃N₄O₂
Molecular Weight 303.31 g/mol 241.24 g/mol ~340.26 g/mol
Pyrazole Substituents 1-Benzyl, 4-H 1-Methyl, 4-H 1-Methyl, 4-CF₃
Core Structure Isoindole-1,3-dione Indole-2,3-dione Isoindole-1,3-dione
logP (Estimated) ~3.5 ~1.8 ~2.8
Electron Effects Moderate (benzyl) Weak (methyl) Strong (CF₃)

Implications of Structural Differences

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to Compound B but remains lower than the highly hydrophobic benzyl group in Compound A.
  • Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, enhancing bioavailability compared to non-fluorinated analogs .
  • Synthetic Accessibility : The trifluoromethyl group introduces synthetic challenges, such as the need for specialized fluorination reagents, whereas benzyl and methyl groups are more straightforward to incorporate .

Biological Activity

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, with the CAS number 1801270-08-5, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.24 g/mol
IUPAC Name: 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

The compound features a pyrazole ring substituted with a trifluoromethyl group and an isoindole-1,3-dione moiety, which contributes to its distinctive chemical behavior and biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances the compound's stability and bioactivity by modifying its electronic properties. These modifications can lead to increased affinity for certain receptors or enzymes involved in various biochemical pathways.

Biological Activity

Research indicates that 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exhibits several biological activities:

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties. Its structure allows it to inhibit viral replication by interfering with viral enzymes or cellular processes essential for viral life cycles.

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound can selectively inhibit enzymes such as ELOVL6 (elongation of very long-chain fatty acids protein 6), which plays a crucial role in lipid metabolism. A study reported that a related compound exhibited over 30-fold selectivity for ELOVL6 compared to other family members, indicating potential therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione:

StudyFindings
Study on ELOVL6 Inhibition A derivative was found to effectively reduce the elongation index of fatty acids in hepatocytes and showed high plasma exposure upon oral administration in mice .
Antimicrobial Assessment The compound demonstrated significant inhibition against various bacterial strains in vitro, suggesting its potential as an antimicrobial agent.
Antiviral Activity Exploration Initial testing indicated that the compound could interfere with viral replication mechanisms.

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